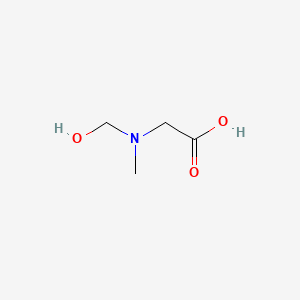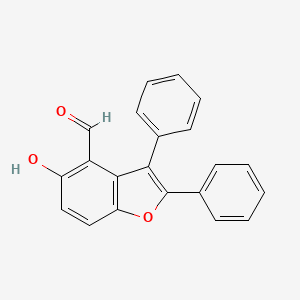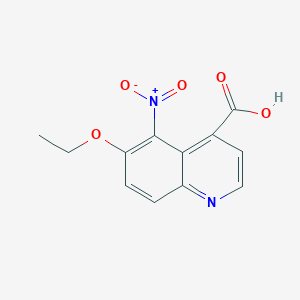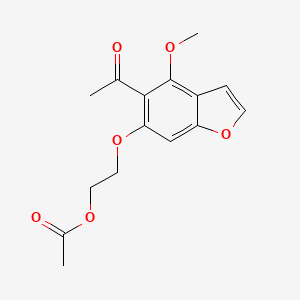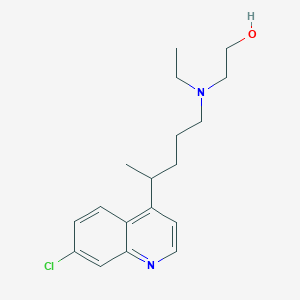
Ethyl hexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hexylcarbamate is an organic compound with the molecular formula C9H19NO2. It is a type of carbamate ester, which are derivatives of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl hexylcarbamate can be synthesized through the reaction of ethyl chloroformate with hexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The general reaction scheme is as follows:
C2H5OCOCl+C6H13NH2→C2H5OCO-NH-C6H13+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl hexylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexylamine and ethyl alcohol.
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ethyl or hexyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Hexylamine and ethyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl hexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other carbamate compounds.
Biology: Investigated for its potential use in biochemical assays and as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism by which ethyl hexylcarbamate exerts its effects involves its interaction with specific molecular targets. In biochemical applications, it can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site. This interaction can modulate the activity of the enzyme, making it useful in various research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate (C2H5NO2): A simpler carbamate ester with a shorter alkyl chain.
Butyl carbamate (C5H11NO2): Another carbamate ester with a medium-length alkyl chain.
Phenyl carbamate (C7H7NO2): Contains an aromatic ring, offering different reactivity and applications.
Ethyl hexylcarbamate’s unique properties make it a valuable compound in various scientific and industrial fields, distinguishing it from its simpler counterparts.
Eigenschaften
CAS-Nummer |
7451-47-0 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
ethyl N-hexylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-3-5-6-7-8-10-9(11)12-4-2/h3-8H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
CTEPBUFYCZLELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
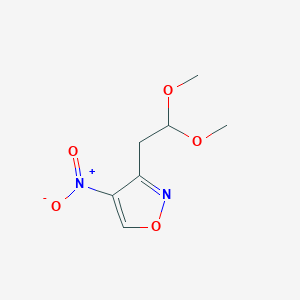
![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)
![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)

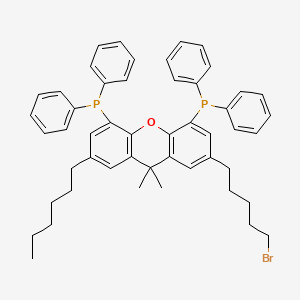
![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)
![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)

